Cas no 1806364-84-0 (2-Formyl-3-mercaptophenylhydrazine)

2-Formyl-3-mercaptophenylhydrazine 化学的及び物理的性質
名前と識別子
-
- 2-Formyl-3-mercaptophenylhydrazine
-
- インチ: 1S/C7H8N2OS/c8-9-6-2-1-3-7(11)5(6)4-10/h1-4,9,11H,8H2
- InChIKey: GHAPNBKZVRBGRF-UHFFFAOYSA-N
- SMILES: SC1=CC=CC(=C1C=O)NN
計算された属性
- 水素結合ドナー数: 3
- 氢键受体数量: 4
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 142
- XLogP3: 1.3
- トポロジー分子極性表面積: 56.1
2-Formyl-3-mercaptophenylhydrazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A250000894-250mg |
2-Formyl-3-mercaptophenylhydrazine |
1806364-84-0 | 98% | 250mg |
666.40 USD | 2021-06-15 | |
Alichem | A250000894-500mg |
2-Formyl-3-mercaptophenylhydrazine |
1806364-84-0 | 98% | 500mg |
940.80 USD | 2021-06-15 | |
Alichem | A250000894-1g |
2-Formyl-3-mercaptophenylhydrazine |
1806364-84-0 | 98% | 1g |
1,685.00 USD | 2021-06-15 |
2-Formyl-3-mercaptophenylhydrazine 関連文献
-
Tianshu Liu,Anand Jagota,Chung-Yuen Hui Soft Matter, 2017,13, 386-393
-
2. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
-
Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
2-Formyl-3-mercaptophenylhydrazineに関する追加情報
Introduction to 2-Formyl-3-mercaptophenylhydrazine (CAS No. 1806364-84-0)
2-Formyl-3-mercaptophenylhydrazine, identified by the Chemical Abstracts Service Number (CAS No.) 1806364-84-0, is a versatile organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This heterocyclic compound features both a formyl group and a thiol moiety, making it a valuable intermediate in the synthesis of various bioactive molecules. Its unique structural properties enable its application in multiple chemical transformations, particularly in the development of novel therapeutic agents.
The compound’s molecular structure consists of a phenyl ring substituted with a formyl group at the 2-position and a thiol group at the 3-position, linked by a hydrazine bridge. This arrangement provides a rich framework for chemical modifications, allowing for the exploration of diverse pharmacological activities. The presence of both electrophilic and nucleophilic centers in 2-formyl-3-mercaptophenylhydrazine makes it an attractive candidate for constructing complex molecules, including heterocycles and functionalized aromatic compounds.
In recent years, 2-formyl-3-mercaptophenylhydrazine has been extensively studied for its potential applications in drug discovery. One of the most promising areas is its role as a precursor in the synthesis of antitumor and antimicrobial agents. The formyl group can participate in condensation reactions with various nitrogen-containing heterocycles, leading to the formation of Schiff bases and other derivatives that exhibit significant biological activity. Similarly, the thiol group can undergo oxidation to form disulfides or react with electrophiles to introduce additional functional groups, further expanding the compound’s synthetic utility.
Recent research has highlighted the compound’s importance in developing kinase inhibitors, which are crucial in targeted cancer therapy. By incorporating 2-formyl-3-mercaptophenylhydrazine into molecular frameworks, researchers have been able to design inhibitors that selectively target specific kinases involved in cancer cell proliferation. These inhibitors often exhibit high affinity and selectivity, making them promising candidates for clinical development. The hydrazine moiety, in particular, has been shown to enhance binding interactions with protein targets, improving drug efficacy.
Another area where 2-formyl-3-mercaptophenylhydrazine has shown promise is in the development of antiviral agents. The compound’s ability to form stable adducts with viral proteins has been exploited to develop novel therapeutic strategies against RNA viruses. These adducts can interfere with viral replication by inhibiting key enzymatic processes or disrupting protein-protein interactions essential for viral assembly. The versatility of 2-formyl-3-mercaptophenylhydrazine in such applications underscores its importance as a building block in medicinal chemistry.
The synthesis of 2-formyl-3-mercaptophenylhydrazine typically involves multi-step organic reactions starting from readily available aromatic precursors. The process often begins with the functionalization of a phenol derivative to introduce the formyl group at the desired position. Subsequent reactions then incorporate the thiol group and hydrazine moiety, resulting in the final product. Advances in synthetic methodologies have enabled more efficient and scalable production methods, making 2-formyl-3-mercaptophenylhydrazine more accessible for industrial applications.
In addition to its pharmaceutical applications, 2-formyl-3-mercaptophenylhydrazine has found utility in materials science and catalysis. Its ability to participate in coordination chemistry has led to its use as a ligand or intermediate in metal-catalyzed reactions. These reactions are often employed in polymer synthesis and nanotechnology, where precise control over molecular structure is essential. The compound’s unique reactivity also makes it valuable in designing novel catalysts that can enhance reaction efficiency and selectivity.
The growing interest in green chemistry has prompted researchers to explore sustainable synthetic routes for 2-formyl-3-mercaptophenylhydrazine. Efforts have been made to minimize waste and reduce energy consumption during production processes. These initiatives align with global efforts to promote environmentally friendly chemical manufacturing practices while maintaining high standards of product quality and purity.
Future research directions for 2-formyl-3-mercaptophenylhydrazine include exploring its potential in treating neurodegenerative diseases and inflammatory conditions. Preliminary studies suggest that derivatives of this compound may interact with specific neurotransmitter receptors or inflammatory pathways, offering new therapeutic options for these challenging diseases. As our understanding of biological mechanisms continues to evolve, so too will the applications of this versatile intermediate.
In conclusion, 2-formyl-3-mercaptophenylhydrazine (CAS No. 1806364-84-0) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features make it an invaluable tool in pharmaceutical research, enabling the development of novel therapeutic agents with diverse biological activities. As synthetic methodologies continue to advance and new applications are discovered, the importance of this compound is expected to grow even further.
1806364-84-0 (2-Formyl-3-mercaptophenylhydrazine) Related Products
- 893942-90-0(2-3-(4-chlorophenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-yl-N-(2-phenylethyl)acetamide)
- 1184814-03-6(1-Methyl-N-(2-methylpentyl)-1H-pyrazol-3-amine)
- 223461-83-4(Methyl 5-3-(2-Methylpropan-2-Yl)OxycarbonylaminoProp-1-YnylFuran-2-Carboxylate)
- 2171426-38-1(2-methoxy-4-{(1r,4r)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}butanoic acid)
- 867163-02-8(3-[8-Chloro-1-(2-phenyl-quinolin-7-yl)-imidazo[1,5-a]pyrazin-3-yl]-1-methyl-cyclobutanol)
- 1781705-74-5(2-{[1-(Trifluoroacetyl)pyrrolidin-3-yl]amino}acetic acid)
- 1784233-98-2(3-Amino-6-fluorobenzofuran-2-carboxylic acid)
- 2228584-90-3(3,5-Dimethoxypyridine-4-sulfonamide)
- 1433-65-4(6H-1,3-Thiazin-6-one,2-(4-chlorophenyl)-4-hydroxy-)
- 287-27-4(Trimethylene sulphide)




